3-Hydroxyfluorene
Overview
Description
Synthesis Analysis
3-Hydroxyfluorene can be synthesized through several routes. A notable method involves the palladium-catalyzed cross-coupling/annulation cascade, which efficiently produces 9-hydroxyfluorenes and extends to 9-amino-fluorenes through the addition of amines. This demonstrates the versatility and efficiency of modern synthetic techniques in accessing hydroxyfluorene derivatives (François et al., 2018). Another approach involves the divergent synthesis from ortho-alkynylarylketones, offering a pathway to both 3-hydroxyfluorene and 4-azafluorene derivatives, showcasing the adaptability of synthetic strategies to yield variously functionalized fluorenes (Laohapaisan et al., 2019).
Molecular Structure Analysis
The molecular and crystal structures of hydroxyl derivatives of fluorene compounds have been determined to exhibit similarities in geometry, bond distances, and angles, highlighting the conserved structural features within this class of compounds. This structural analysis is crucial for understanding the chemical and physical properties of 3-hydroxyfluorene derivatives (Neidle et al., 1981).
Chemical Reactions and Properties
3-Hydroxyfluorene participates in various chemical reactions, demonstrating its reactivity and potential as an intermediate in organic synthesis. For example, its derivatives have been used in the synthesis of novel fluorescent polymers, indicating its utility in the development of advanced materials with specific optical properties (Dharia et al., 1994).
Scientific Research Applications
Solar Cell Improvement : 3-Hydroxyflavone, when added to polymer/ZnO-nanorod solar cells, enhances photocurrent and stability, leading to greater power conversion efficiency and stable ambient operation (Y. Sung et al., 2012).
Spectroscopic Probing : The spectroscopic properties of 3-hydroxyflavone doped ormosils are useful for probing the chemical environment of dye molecules, revealing insights into excited state intramolecular proton transfer and solubility in different sol-gel systems (A. Quaranta et al., 2003).
Photooxygenation Mechanism : A detailed mechanism for the photooxygenation of 3-hydroxyflavone has been elucidated, highlighting the role of the triplet state in the reverse proton-transfer reaction (Shannon L. Studer et al., 1989).
Fluorescence Properties : The compound exhibits ultrafast intramolecular proton transfer, accounting for its violet-blue fluorescence in solvents with protic components (Yingchao Li et al., 2021).
Wavelength-Shifting Polymers : Polymers containing 3-hydroxyflavone show promising properties such as higher glass transition temperatures (Tg's) and similar thermal stabilities compared to polystyrene, making them suitable for wavelength-shifting applications (J. Dharia et al., 1994).
Competitive Inhibitory Effects : 3-Methylcholanthrene's inhibitory effect on 2-acetylaminofluorene carcinogenicity in rats is attributed to the suppression of the first step in the activation pathway, a finding not replicated in hamster tissues due to high N-hydroxylase activity (C. Razzouk et al., 1980).
Synthesis Method Development : A divergent synthesis method for 3-hydroxyfluorene and 4-azafluorene derivatives from ortho-alkynylarylketones has been developed, offering moderate to good yields across a range of substrates (Pavitra Laohapaisan et al., 2019).
Safety And Hazards
Future Directions
The development of new economical and convenient synthetic routes for the synthesis of fluorene derivatives remains a major goal for modern organic synthesis to enable a broader substrate scope of the starting materials . The preparation of poly-substituent fluorenes from readily available propargyl alcohols is an area of ongoing research .
properties
IUPAC Name |
9H-fluoren-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O/c14-11-6-5-10-7-9-3-1-2-4-12(9)13(10)8-11/h1-6,8,14H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVUBSZGNXLNTLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)O)C3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9047540 | |
Record name | 3-Hydroxyfluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9047540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxyfluorene | |
CAS RN |
6344-67-8 | |
Record name | Fluoren-3-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006344678 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fluoren-3-ol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51318 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Hydroxyfluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9047540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Hydroxyfluorene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FLUOREN-3-OL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C1O4H0G6RZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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